3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H16N4O4S and its molecular weight is 432.45. The purity is usually 95%.
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Biological Activity
The compound 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C22H17N3O3 |
Molecular Weight | 371.4 g/mol |
LogP | 4.9016 |
Polar Surface Area | 54.975 Ų |
Hydrogen Bond Acceptors | 6 |
The presence of the thieno[3,2-d]pyrimidine core combined with the oxadiazole moiety suggests potential interactions with biological targets, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole group exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
A study comparing the activity of oxadiazole derivatives found that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin . This suggests that the oxadiazole moiety enhances antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving L929 normal cell lines revealed that certain derivatives of oxadiazole exhibited low cytotoxicity at therapeutic concentrations . The compound under review may follow a similar trend, where it shows selective toxicity towards cancer cells while sparing normal cells.
The biological activity of this compound is likely attributed to its ability to interfere with cellular processes. The oxadiazole ring is known to disrupt nucleic acid synthesis and protein function in microbial cells. Additionally, its lipophilicity (as indicated by a LogP value of 4.9016) facilitates membrane penetration, enhancing its bioavailability and interaction with intracellular targets .
Case Studies
- Antimicrobial Efficacy Against MRSA : A derivative structurally related to this compound was tested against MRSA strains and showed significant bactericidal activity at concentrations lower than those required for traditional antibiotics .
- Cytotoxicity Profile in Cancer Cells : In a study assessing various oxadiazole derivatives, one compound demonstrated selective cytotoxicity against A549 lung cancer cells while promoting cell viability in normal fibroblast cells . This highlights the potential for developing targeted therapies with reduced side effects.
Properties
CAS No. |
1251580-17-2 |
---|---|
Molecular Formula |
C22H16N4O4S |
Molecular Weight |
432.45 |
IUPAC Name |
3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O4S/c1-29-16-9-5-8-15(12-16)26-21(27)19-17(10-11-31-19)25(22(26)28)13-18-23-20(24-30-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
InChI Key |
XLRFYLHKXDMMLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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